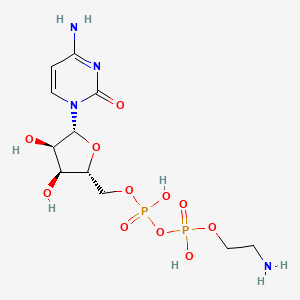
CDP-ethanolamine
概要
説明
CDP-Ethanolamine, also known as CDP ethanolamine, belongs to the class of organic compounds known as cdp-ethanolamines. These are phosphoethanolamines that consist of an ethanolamine having a cytidine 5'-diphosphate moiety attached to the oxygen. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been found in human intestine tissue. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from cytidine triphosphate and O-phosphoethanolamine through its interaction with the enzyme ethanolamine-phosphate cytidylyltransferase. Furthermore, this compound can be converted into cytidine monophosphate through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, this compound can be biosynthesized from cytidine triphosphate and O-phosphoethanolamine; which is mediated by the enzyme ethanolamine-phosphate cytidylyltransferase. Furthermore, this compound and DG(11D3/11D3/0:0) can be converted into cytidine monophosphate and PE(11D3/11D3); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, this compound can be biosynthesized from cytidine triphosphate and O-phosphoethanolamine; which is catalyzed by the enzyme ethanolamine-phosphate cytidylyltransferase. Finally, this compound and DG(11D3/11D5/0:0) can be converted into cytidine monophosphate and PE(11D3/11D5) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, this compound is involved in phosphatidylethanolamine biosynthesis pe(22:1(13Z)/20:2(11Z, 14Z)) pathway, phosphatidylethanolamine biosynthesis pe(14:1(9Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, phosphatidylcholine biosynthesis PC(22:1(13Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and phosphatidylcholine biosynthesis PC(20:1(11Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
This compound is a phosphoethanolamine consisting of ethanolamine having a cytidine 5'-diphosphate moiety attached to the oxygen. It has a role as a mouse metabolite. It is a member of nucleotide-(amino alcohol)s and a phosphoethanolamine. It is a conjugate acid of a this compound(1-).
科学的研究の応用
1. Role in Phosphatidylethanolamine Synthesis
CDP-ethanolamine is crucial in the synthesis of phosphatidylethanolamine (PE), a key component in cell membranes. Studies have shown that this compound contributes to the biosynthesis of PE in various tissues, including the heart, kidney, liver, and brain. This synthesis occurs through the this compound pathway, which is significant for maintaining cell membrane integrity and function (Arthur & Page, 1991).
2. Genetic and Molecular Insights
Genetic studies have identified specific enzymes and mutations affecting this compound's role in cellular processes. For instance, the isolation of somatic cell mutants defective in the biosynthesis of PE has provided insights into the distinct enzymatic components shared by ethanolamine and choline phosphotransferases (Polokoff, Wing, & Raetz, 1981).
3. Metabolic Regulation and Enzyme Activity
Research has shown that this compound's metabolism is regulated by enzymes such as ethanolamine kinase, which plays a key role in controlling the rate of PE biosynthesis. Overexpression of these enzymes can significantly affect the synthesis and degradation of PE, indicating a tightly regulated metabolic pathway (Lykidis et al., 2001).
4. Impact on Development and Physiology
The disruption of genes involved in the this compound pathway has profound effects on development and physiology. Studies in mice have shown that disruption of key genes can lead to embryonic lethality and mitochondrial defects, highlighting the essential role of this compound in embryonic development and cellular function (Fullerton, Hakimuddin, & Bakovic, 2007).
作用機序
Target of Action
CDP-ethanolamine, also known as CDP ethanolamine, primarily targets the biosynthesis of phosphatidylethanolamine (PE) . PE is a major inner-membrane lipid in the plasma and mitochondrial membranes . It plays a particularly important role in the inner leaflet of these membranes .
Mode of Action
This compound interacts with its targets through the This compound pathway , often referred to as the Kennedy pathway . This pathway involves the conversion of ethanolamine (Etn) and diacylglycerol (DAG) or alkyl-acyl-glycerol (AAG) to PE through three metabolic steps . The first step involves the conversion of Etn to phosphoethanolamine using ATP, leaving ADP as a by-product .
Biochemical Pathways
The this compound pathway is the sole pathway for the de novo synthesis of PE . This pathway is crucial for maintaining proper phospholipid homeostasis when major biosynthetic pathways are impaired . It is worth noting that the this compound pathway is distinct from the CDP-choline pathway and the phosphatidylserine decarboxylation pathway .
Pharmacokinetics
It is known that this compound is involved in the metabolism of the two main lipids in eukaryotic cell membranes .
Result of Action
The action of this compound results in the production of PE, which makes up 15–25% of the total lipids in the cell . PE plays a crucial role in inducing negative curvature when incorporated in cell membranes, contributing to the processes of cell fusion and fission . It is also important for the maintenance of cristae in the inner mitochondrial membrane, which increases surface area and maximizes ATP production .
Safety and Hazards
将来の方向性
Recent studies have identified multiple genetic disorders that impact the pathways involving CDP-ethanolamine, including hereditary spastic paraplegia 81 and 82, Liberfarb syndrome, and a new type of childhood-onset neurodegeneration-CONATOC . This indicates the importance of maintaining proper phospholipid homeostasis when major biosynthetic pathways are impaired . Future research might lead to the development of treatment options .
生化学分析
Biochemical Properties
CDP-ethanolamine is involved in the biosynthesis of phosphatidylethanolamine through the Kennedy pathway. This pathway consists of three enzymatic steps: the phosphorylation of ethanolamine by ethanolamine kinase, the conversion of phosphoethanolamine to this compound by CTP:phosphoethanolamine cytidylyltransferase, and the final transfer of the ethanolamine phosphate group to diacylglycerol by ethanolamine phosphotransferase . This compound interacts with several enzymes, including ethanolamine kinase, CTP:phosphoethanolamine cytidylyltransferase, and ethanolamine phosphotransferase, to facilitate the synthesis of phosphatidylethanolamine .
Cellular Effects
This compound influences various cellular processes, including membrane biogenesis, cell signaling, and metabolism. It is essential for maintaining the structural integrity of cell membranes and plays a role in membrane fusion, lipid droplet formation, and autophagosome formation . Additionally, this compound affects gene expression and cellular metabolism by modulating the levels of phosphatidylethanolamine, which is involved in various signaling pathways . For example, the this compound pathway regulates skeletal muscle diacylglycerol content and mitochondrial biogenesis without altering insulin sensitivity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the Kennedy pathway. The compound binds to CTP:phosphoethanolamine cytidylyltransferase, facilitating the conversion of phosphoethanolamine to this compound . This interaction is crucial for the subsequent transfer of the ethanolamine phosphate group to diacylglycerol by ethanolamine phosphotransferase, leading to the synthesis of phosphatidylethanolamine . The molecular mechanism of this compound also involves its role in enzyme activation and regulation of gene expression related to phospholipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to alterations in phosphatidylethanolamine levels and subsequent cellular effects . Long-term exposure to this compound has been observed to impact cellular processes such as membrane integrity and lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can enhance phosphatidylethanolamine synthesis and improve cellular function . High doses may lead to toxic effects, including disruptions in lipid metabolism and cellular signaling pathways . It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing potential adverse effects .
Metabolic Pathways
This compound is a key intermediate in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylethanolamine . This pathway involves the conversion of ethanolamine to phosphoethanolamine by ethanolamine kinase, followed by the formation of this compound by CTP:phosphoethanolamine cytidylyltransferase, and the final synthesis of phosphatidylethanolamine by ethanolamine phosphotransferase . This compound also interacts with other metabolic pathways, including those involved in glycerophospholipid metabolism and ether lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is synthesized in the endoplasmic reticulum and transported to other cellular compartments, including the Golgi apparatus and mitochondria . Lipid transport proteins play a crucial role in the distribution of this compound and its incorporation into phosphatidylethanolamine . The localization and accumulation of this compound within specific cellular compartments are essential for its function in phospholipid biosynthesis .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it is synthesized and utilized for phosphatidylethanolamine production . This compound is also found in the Golgi apparatus and mitochondria, where it contributes to the synthesis and maintenance of phospholipid homeostasis . The targeting signals and post-translational modifications of enzymes involved in the Kennedy pathway play a crucial role in directing this compound to specific cellular compartments .
特性
IUPAC Name |
[2-aminoethoxy(hydroxy)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMUEUQJFPNDK-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CDP-ethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3036-18-8 | |
| Record name | CDP-ethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3036-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CDP ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CDP-ethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
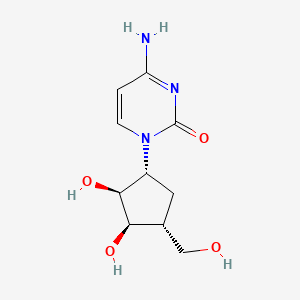
![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)

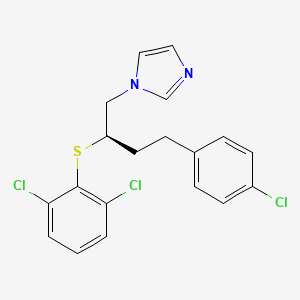
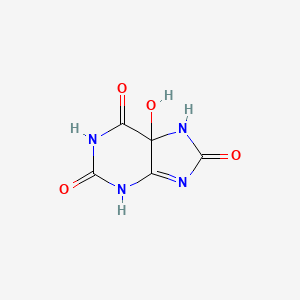
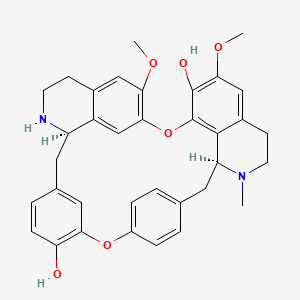
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

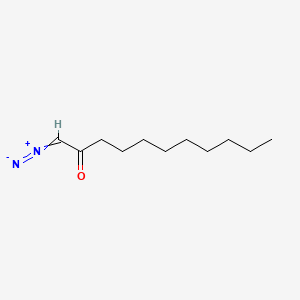
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)
